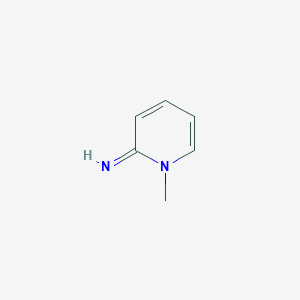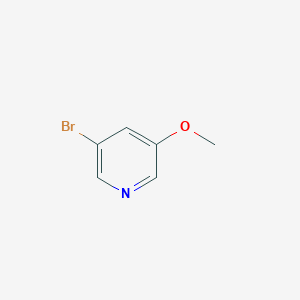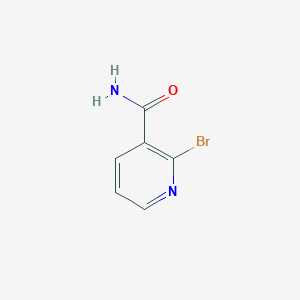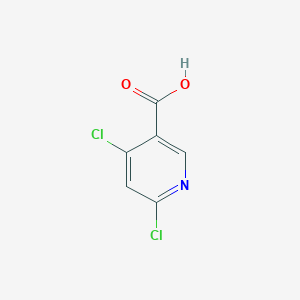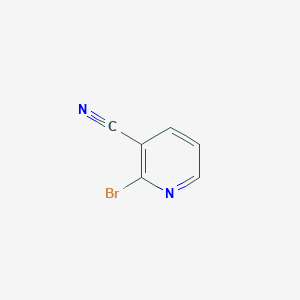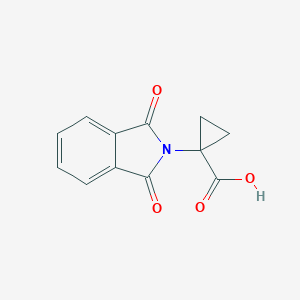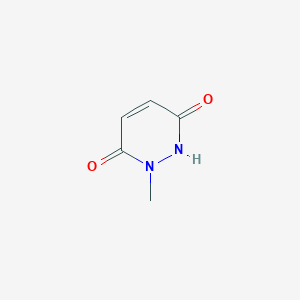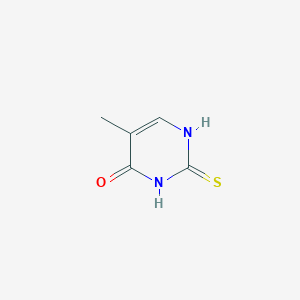
4-Acetylamino-5-bromo-2,6-dimethoxypyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Acetylamino-5-bromo-2,6-dimethoxypyrimidine, also known as ABDM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. ABDM is a pyrimidine derivative that exhibits remarkable biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.
Applications De Recherche Scientifique
4-Acetylamino-5-bromo-2,6-dimethoxypyrimidine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit significant anti-cancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. 4-Acetylamino-5-bromo-2,6-dimethoxypyrimidine has also been found to possess anti-inflammatory and anti-microbial properties, making it a potential candidate for the treatment of inflammatory diseases and infections. Moreover, 4-Acetylamino-5-bromo-2,6-dimethoxypyrimidine has been reported to have a synergistic effect when used in combination with other anti-cancer drugs, indicating its potential as a chemotherapeutic agent.
Mécanisme D'action
The mechanism of action of 4-Acetylamino-5-bromo-2,6-dimethoxypyrimidine is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer progression and inflammation. 4-Acetylamino-5-bromo-2,6-dimethoxypyrimidine has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in regulating gene expression. HDAC inhibitors have been shown to induce cell cycle arrest and apoptosis in cancer cells, making them a promising target for cancer therapy. 4-Acetylamino-5-bromo-2,6-dimethoxypyrimidine has also been found to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in regulating inflammation and immune responses.
Biochemical and Physiological Effects:
4-Acetylamino-5-bromo-2,6-dimethoxypyrimidine has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that 4-Acetylamino-5-bromo-2,6-dimethoxypyrimidine can induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the migration and invasion of cancer cells. 4-Acetylamino-5-bromo-2,6-dimethoxypyrimidine has also been found to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor alpha (TNF-α) and interleukin-6 (IL-6), indicating its potential as an anti-inflammatory agent. Moreover, 4-Acetylamino-5-bromo-2,6-dimethoxypyrimidine has been shown to exhibit low toxicity towards normal cells, making it a promising candidate for further development as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-Acetylamino-5-bromo-2,6-dimethoxypyrimidine is its broad-spectrum anti-cancer activity, which makes it a potential candidate for the treatment of a variety of cancer types. 4-Acetylamino-5-bromo-2,6-dimethoxypyrimidine has also been found to exhibit low toxicity towards normal cells, indicating its potential as a safe and effective therapeutic agent. However, one of the limitations of 4-Acetylamino-5-bromo-2,6-dimethoxypyrimidine is its relatively low solubility in aqueous solutions, which can limit its bioavailability and efficacy. Moreover, further studies are needed to fully understand the mechanism of action of 4-Acetylamino-5-bromo-2,6-dimethoxypyrimidine and its potential side effects.
Orientations Futures
There are several future directions for the research and development of 4-Acetylamino-5-bromo-2,6-dimethoxypyrimidine. One potential direction is the optimization of the synthesis method to improve the yield and purity of 4-Acetylamino-5-bromo-2,6-dimethoxypyrimidine. Another direction is the evaluation of 4-Acetylamino-5-bromo-2,6-dimethoxypyrimidine in pre-clinical and clinical studies to determine its safety and efficacy as a therapeutic agent. Moreover, further studies are needed to fully understand the mechanism of action of 4-Acetylamino-5-bromo-2,6-dimethoxypyrimidine and its potential applications in the treatment of cancer and inflammatory diseases.
Méthodes De Synthèse
The synthesis of 4-Acetylamino-5-bromo-2,6-dimethoxypyrimidine involves the reaction of 5-bromo-2,6-dimethoxypyrimidine with acetic anhydride in the presence of a catalyst such as pyridine. The reaction proceeds via the formation of an intermediate, which is then hydrolyzed to produce 4-Acetylamino-5-bromo-2,6-dimethoxypyrimidine. The yield of 4-Acetylamino-5-bromo-2,6-dimethoxypyrimidine can be improved by optimizing the reaction conditions, such as temperature, time, and the amount of reagents used.
Propriétés
Numéro CAS |
148214-54-4 |
|---|---|
Formule moléculaire |
C8H10BrN3O3 |
Poids moléculaire |
276.09 g/mol |
Nom IUPAC |
N-(5-bromo-2,6-dimethoxypyrimidin-4-yl)acetamide |
InChI |
InChI=1S/C8H10BrN3O3/c1-4(13)10-6-5(9)7(14-2)12-8(11-6)15-3/h1-3H3,(H,10,11,12,13) |
Clé InChI |
MIJQZPWDRPMPIN-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C(=NC(=N1)OC)OC)Br |
SMILES canonique |
CC(=O)NC1=C(C(=NC(=N1)OC)OC)Br |
Synonymes |
4-acetylamino-5-bromo-2,6-dimethoxypyrimidine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



